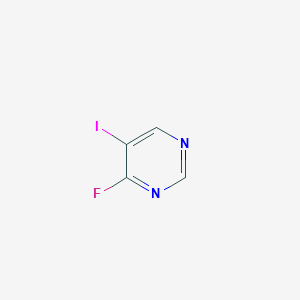
4-Fluoro-5-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-iodopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-iodopyrimidine typically involves halogenation reactions. One common method is the direct iodination of 4-fluoropyrimidine using iodine and a suitable oxidizing agent. Another approach is the Suzuki-Miyaura coupling reaction, where 4-fluoropyrimidine is coupled with an iodinated boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed:
Substituted Pyrimidines: Various functionalized pyrimidines with different substituents at the 4- and 5-positions.
Coupled Products: Biaryl or heteroaryl compounds formed through cross-coupling reactions.
Applications De Recherche Scientifique
4-Fluoro-5-iodopyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-iodopyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase, by forming a covalent complex with the enzyme and its cofactor . This inhibition disrupts DNA replication and cell division, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
5-Bromo-2-iodopyrimidine: A useful intermediate in selective palladium-catalyzed cross-coupling reactions.
Uniqueness: 4-Fluoro-5-iodopyrimidine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity and selectivity in various chemical reactions, making it a versatile compound in synthetic chemistry and medicinal research.
Propriétés
Formule moléculaire |
C4H2FIN2 |
|---|---|
Poids moléculaire |
223.97 g/mol |
Nom IUPAC |
4-fluoro-5-iodopyrimidine |
InChI |
InChI=1S/C4H2FIN2/c5-4-3(6)1-7-2-8-4/h1-2H |
Clé InChI |
CYKVGJUBFRLTNR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


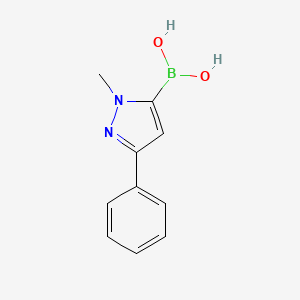

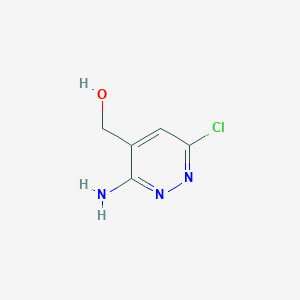
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)

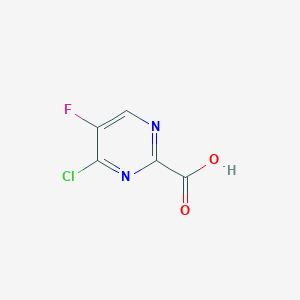
![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
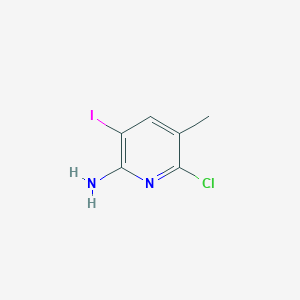
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
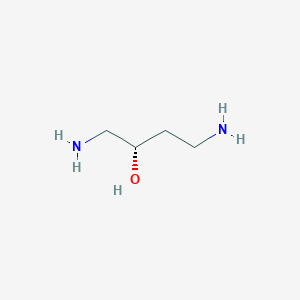
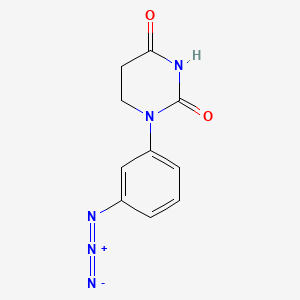
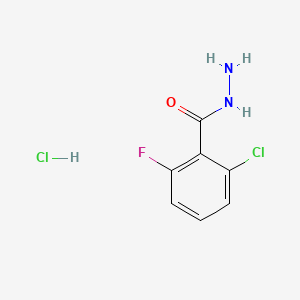
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
